5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione
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Overview
Description
5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, substituted with a 5-methyl group and a 1-[(4-methylpiperidin-1-yl)methyl] group at the nitrogen atom. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-methylindole and 4-methylpiperidine. The reaction is carried out in the presence of a strong acid such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may interact with DNA or proteins, affecting cellular processes such as replication or transcription .
Comparison with Similar Compounds
Similar Compounds
5-Methylindole: Lacks the piperidine substitution, making it less complex.
1-[(4-Methylpiperidin-1-yl)methyl]indole: Similar structure but without the 5-methyl group.
Indole-2,3-dione: Basic structure without additional substitutions.
Uniqueness
5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. The combination of the 5-methyl group and the 1-[(4-methylpiperidin-1-yl)methyl] group enhances its reactivity and potential biological activity compared to simpler indole derivatives .
Properties
IUPAC Name |
5-methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-5-7-17(8-6-11)10-18-14-4-3-12(2)9-13(14)15(19)16(18)20/h3-4,9,11H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFZZDRCVGCABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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